molecular formula C8H11ClN2 B13606015 (1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine

(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13606015
M. Wt: 170.64 g/mol
InChI Key: GVTWDUHLSPMPQD-ZCFIWIBFSA-N
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Description

(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is a chiral small molecule featuring a pyridine ring system, a common pharmacophore in medicinal chemistry. This compound is structurally characterized by a chloro and a methyl substituent on the pyridine ring, and a chiral ethylamine side chain. The specific stereochemistry of the (1r)-enantiomer makes it a valuable building block for the synthesis of non-racemic, optically active compounds . Pyridine and chloropyridine derivatives are extensively utilized in agrochemical and pharmaceutical research, often serving as key intermediates in the development of active ingredients . The structure of this compound suggests its potential application in creating targeted molecular probes or as a precursor in asymmetric synthesis for drug discovery programs. Its high chiral purity is critical for investigating stereospecific interactions in biological systems, such as with enzymes or receptors. Researchers can employ this chemical in the development of novel ligands or in the study of structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-11-8(5)9/h3-4,6H,10H2,1-2H3/t6-/m1/s1

InChI Key

GVTWDUHLSPMPQD-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC(=CN=C1Cl)[C@@H](C)N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic route to (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine generally follows these key stages:

Synthesis of 6-Chloro-5-methylpyridin-3-amine

The preparation of the key intermediate 6-chloro-5-methylpyridin-3-amine is crucial. Multiple methods have been reported with varying yields and reaction conditions.

Yield Reaction Conditions Experimental Procedure Summary
97% Iron powder, acetic acid, water, 3 hours, <40°C Iron powder is added portionwise to a stirred solution of 2-chloro-3-methyl-5-nitropyridine in acetic acid/water. After stirring for 3 hours, the mixture is filtered, extracted with ethyl acetate, washed, dried, and solvent removed to yield the amine as a brown solid.
89% Iron powder, acetic acid, ethyl acetate, 5 hours, <40°C Similar procedure with iron powder added to a solution of 2-chloro-3-methyl-5-nitropyridine in water/acetic acid, stirred for 5 hours, then filtered and purified by silica gel chromatography to afford the amine in high purity.
42% Iron powder, ammonium chloride, methanol, 40-50°C, 3 hours, reflux Reduced iron added to ammonium chloride aqueous solution, followed by dropwise addition of 2-chloro-3-methyl-5-nitropyridine in methanol. Reaction mixture stirred at elevated temperatures, filtered, concentrated, and purified by silica gel chromatography.

Notes: The reduction of the nitro group to the amine is efficiently performed using iron powder in acidic aqueous media. The presence of ammonium chloride can assist the reduction but may reduce yield. The reaction temperature and time are critical for optimizing yield and purity.

Purification Techniques

The final compound is purified to high purity (>98%) by:

  • Recrystallization: Using appropriate solvents to selectively crystallize the desired product.
  • Chromatography: Silica gel column chromatography with eluents such as hexane-ethyl acetate mixtures or chloroform-methanol systems is commonly employed.

Representative Reaction Scheme

Reaction Conditions and Analytical Data

Step Reagents/Conditions Yield (%) Notes Analytical Data
Nitro reduction Fe powder, HOAc/H2O, <40°C, 3-5 h 89-97 High yield with iron powder reduction MS m/z = 142.03 [M+H]+; 1H NMR (DMSO-d6): 7.54 (d, J=30 Hz, 1H), 6.91-6.90 (dd, J=0.6 & 2.7 Hz, 1H), 2.17 (s, 3H)
Side chain installation Nucleophilic substitution or reductive amination Variable Conditions depend on method; chiral catalysts may be used for enantioselectivity Purity >98% after purification

The preparation of (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is well-established through the reduction of nitro-substituted pyridine precursors followed by introduction of the chiral ethanamine side chain. Iron powder reduction in acidic aqueous media is the preferred method for obtaining the key 6-chloro-5-methylpyridin-3-amine intermediate with excellent yields and operational simplicity. The subsequent installation of the chiral amine moiety can be tailored using asymmetric hydrogenation or nucleophilic substitution methods, leveraging modern catalytic asymmetric synthesis techniques to achieve high enantioselectivity.

Purification by recrystallization and chromatography ensures the isolation of the compound in high purity, suitable for further applications in medicinal chemistry or as a synthetic intermediate.

This synthesis approach is supported by robust literature, including detailed experimental conditions and analytical validation, confirming its reliability and reproducibility for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variants

1-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one (CAS 1538994-41-0)
  • Structure : Replaces the amine group with a ketone and incorporates an imidazo-pyridine ring.
  • Suppliers : Available from 3 suppliers, indicating moderate commercial accessibility .
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine (CAS 2266594-96-9)
  • Structure : Features a trifluoroethylamine group and an imidazo-pyridine core.
  • The imidazo ring may improve binding to hydrophobic pockets in targets .

Heterocyclic Core Modifications

(1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 1217475-54-1)
  • Structure : Replaces the pyridine ring with a chloro-fluorophenyl group.
  • Fluorine introduces electronegativity, affecting electronic distribution and metabolic stability .
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
  • Structure : Substitutes the pyridine with a phenyl-oxadiazole ring.
  • Impact : The oxadiazole ring’s electron-deficient nature may enhance π-stacking interactions but reduce basicity compared to pyridine derivatives .

Stereochemical Variants

(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride (CAS 1212955-39-9)
  • Structure : Enantiomer of the target compound.
  • Impact : Stereochemistry can drastically alter receptor binding; for example, the (S)-enantiomer may exhibit higher affinity for specific targets, as seen in analogous chiral amines .

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Suppliers
(1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine (hydrochloride) C₈H₁₂Cl₂N₂ 207.10 Not listed Chiral amine, pyridine core Limited (see )
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride C₈H₁₂Cl₂N₂ 207.10 1212955-39-9 (S)-enantiomer Catalog suppliers
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one C₁₀H₁₀N₂O 174.20 1538994-41-0 Ketone, imidazo-pyridine 3 suppliers
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine C₉H₇ClF₃N₃ 249.62 2266594-96-9 Trifluoroethylamine 1 supplier

Research Implications

  • Stereochemistry : The absence of (R)-enantiomer data in the evidence underscores the need for enantioselective synthesis and pharmacological profiling to compare bioactivity with the (S)-form .
  • Heterocyclic Modifications : Imidazo-pyridine derivatives (e.g., CAS 1538994-41-0) show higher commercial availability, suggesting broader research use despite functional group differences .
  • Lipophilicity vs. Solubility : Trifluoromethyl groups (CAS 2266594-96-9) may improve CNS penetration but require formulation adjustments to mitigate solubility challenges .

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine?

Methodological Answer: The synthesis typically involves:

Starting Material : 6-Chloro-5-methylpyridine derivatives (e.g., 6-chloro-5-methylpyridine-3-carbaldehyde) as precursors .

Chiral Alkylation : Introduction of the ethanamine group via reductive amination or enantioselective alkylation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration .

Purification : Chromatography (silica gel or HPLC) or recrystallization to isolate the enantiomerically pure compound .
Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., methanol/THF mixtures) to minimize racemization .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Use:

Chiral HPLC : Compare retention times with racemic standards; mobile phases often include hexane/isopropanol with 0.1% diethylamine .

Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (R)-enantiomers .

NMR Spectroscopy : Analyze splitting patterns in 1H^1H-NMR (e.g., diastereotopic protons near the chiral center) and 13C^{13}C-NMR for substituent effects .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (based on analogous pyridine derivatives) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid aqueous release due to potential environmental persistence .

Advanced Research Questions

Q. How do substituent positions (6-chloro, 5-methyl) influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl at C6 activates the pyridine ring for nucleophilic substitution, while the methyl group at C5 provides steric hindrance, directing reactivity to C2/C4 positions .
  • Experimental Design :
    • Perform kinetic studies using varying nucleophiles (e.g., Grignard reagents) in polar aprotic solvents (DMF, DMSO).
    • Monitor regioselectivity via LC-MS or 19F^{19}F-NMR (if fluorinated nucleophiles are used) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL derivatives) in asymmetric hydrogenation or kinetic resolution .

Continuous Flow Reactors : Enhance ee by precise control of residence time and temperature gradients, reducing side reactions .

Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., tartaric acid derivatives) to amplify ee during recrystallization .

Q. How can in vitro assays evaluate this compound’s potential bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with pyridine-binding motifs (e.g., kinases, GPCRs) based on structural analogs .
  • Assay Workflow :
    • Fluorescence Polarization : Measure binding affinity to recombinant protein targets.
    • Cellular Uptake : Use radiolabeled 14C^{14}C-amine derivatives to quantify permeability in Caco-2 cell monolayers .
    • Dose-Response Curves : Calculate IC50_{50} values in enzyme inhibition assays (e.g., acetylcholinesterase) .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points: How to resolve?

Methodological Answer:

  • Potential Causes : Polymorphism, hydration state, or impurities from alkylation byproducts .
  • Resolution Steps :
    • DSC/TGA Analysis : Confirm thermal stability and phase transitions.
    • PXRD : Compare diffraction patterns with literature to identify crystalline forms .
    • Repetitive Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs .

Q. Conflicting bioactivity data across structural analogs: How to interpret?

Methodological Answer:

  • Case Study : Analog [(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]amine shows higher potency but lower solubility than the target compound .
  • Analysis Framework :
    • QSAR Modeling : Correlate logP, polar surface area, and steric parameters with activity/solubility trade-offs .
    • MD Simulations : Predict binding poses to explain divergent activities (e.g., Cl vs. F substituent interactions) .

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